N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide
Description
N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a furan-2-carboxamide moiety, which adds to its chemical complexity and potential biological activity.
Properties
Molecular Formula |
C21H14ClNO5 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[6-chloro-3-(4-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H14ClNO5/c1-26-14-7-4-12(5-8-14)18-19(24)15-11-13(22)6-9-16(15)28-21(18)23-20(25)17-3-2-10-27-17/h2-11H,1H3,(H,23,25) |
InChI Key |
NOZZEDWTICXTJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of 4-methoxybenzaldehyde with 6-chloro-2-hydroxyacetophenone in the presence of a base such as potassium carbonate. This reaction forms the intermediate 6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one.
Introduction of the Furan-2-carboxamide Moiety: The intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties, making it a candidate for biological studies.
Medicine: The compound could be investigated for potential therapeutic applications, including as an anti-cancer or anti-viral agent.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit certain enzymes involved in inflammatory or oxidative processes.
Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Induction of Apoptosis: The compound could induce programmed cell death (apoptosis) in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide can be compared with other chromen-4-one derivatives and furan-2-carboxamide compounds. Similar compounds include:
Chromen-4-one Derivatives: Compounds such as 6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one and 6-chloro-3-(4-hydroxyphenyl)-4H-chromen-4-one.
Furan-2-carboxamide Compounds: Compounds such as furan-2-carboxamide and N-(4-methoxyphenyl)furan-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combined chromen-4-one and furan-2-carboxamide structure, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
